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An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,3,4-Tetrahydro-2,6-
naphthyridine Dihydrochloride

Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical

properties of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride, a heterocyclic scaffold

of significant interest in medicinal chemistry and drug development. As a bicyclic heterocyclic

compound, its rigid, three-dimensional structure serves as a versatile foundation for developing

ligands for various biological targets.[1] This document, intended for researchers, scientists,

and drug development professionals, details the compound's chemical identity, structural

features, solubility, thermal stability, and acid-base characteristics. Furthermore, it outlines

standardized analytical methodologies for structural elucidation and purity assessment, along

with critical information on handling, storage, and safety. The dihydrochloride salt form is

specifically addressed, as it is commonly used to enhance the solubility and stability of the

parent compound, facilitating its application in research and pharmaceutical development.[2]

Introduction to the 1,2,3,4-Tetrahydro-2,6-
naphthyridine Scaffold
The naphthyridine ring system, a class of pyridopyridines, represents a "privileged scaffold" in

medicinal chemistry.[1][3] Its derivatives have demonstrated a wide spectrum of biological
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activities, including potential as antidepressant, antimicrobial, and central nervous system

(CNS) agents.[2] The partially saturated 1,2,3,4-tetrahydro-2,6-naphthyridine core offers a

distinct three-dimensional geometry compared to its aromatic parent, which is crucial for

specific molecular interactions with biological targets.

The conversion of the free base (CAS 31786-18-2) to its dihydrochloride salt (CAS 449175-43-

3) is a critical step that significantly improves the compound's physical properties.[2][4][5] This

salt formation enhances aqueous solubility and chemical stability, making it more amenable for

use in biological assays and for potential formulation into pharmaceutical products. This guide

focuses on the dihydrochloride salt, providing the foundational data necessary for its effective

use in research and development.

Chemical Identity and Structure
A precise understanding of the molecule's identity is fundamental to all scientific investigation.

The key identifiers and structural representation are provided below.

Core Compound Identifiers
Property Value Source(s)

Systematic Name

1,2,3,4-

Tetrahydronaphthyridine

dihydrochloride

[2]

CAS Number 449175-43-3 [2]

Molecular Formula C₈H₁₂Cl₂N₂ [2]

Molecular Weight 207.1 g/mol [2]

Parent Compound CAS 31786-18-2 (Free Base) [2][4]

Molecular Structure
The structure consists of a fused pyridine and a tetrahydropyridine ring. The dihydrochloride

salt form results from the protonation of the two basic nitrogen atoms within the bicyclic system.

[2]

Caption: Chemical structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.
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Key Physicochemical Properties
The utility of a chemical entity in drug development is heavily dependent on its physicochemical

characteristics. These properties influence its absorption, distribution, metabolism, and

excretion (ADME) profile, as well as its suitability for formulation.

Physical State and Appearance
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is typically supplied as a solid, often

crystalline, powder. The exact color and morphology should be confirmed by visual inspection

and, if necessary, microscopy for each batch.

Solubility
The conversion of the parent free base to the dihydrochloride salt is performed primarily to

enhance aqueous solubility.[2] While the free base may exhibit limited solubility in water, the

salt form is expected to be significantly more soluble in aqueous buffers and polar protic

solvents like methanol and ethanol. For experimental purposes, deuterated dimethyl sulfoxide

(DMSO-d6) is also a suitable solvent, particularly for NMR analysis.[1]

Experimental Protocol: Semi-Quantitative Solubility Assessment

Preparation: Add 1 mg of the compound to a 2 mL vial.

Solvent Addition: Add the test solvent (e.g., Water, PBS pH 7.4, Ethanol) in 100 µL

increments.

Mixing: Vortex the vial for 30-60 seconds after each addition.

Observation: Visually inspect for complete dissolution against a contrasting background.

Quantification: Calculate the approximate solubility based on the volume of solvent required

for complete dissolution. This provides a rapid assessment for guiding stock solution

preparation.

Thermal Properties
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Thermal analysis is crucial for determining the stability and purity of a pharmaceutical

compound.[6] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning

Calorimetry (DSC) provide information on melting point, decomposition temperature, and the

presence of solvates or hydrates.[7][8][9]

Thermal Property Description Expected Observation

Melting Point

The temperature at which the

solid-to-liquid phase transition

occurs.

A sharp endothermic peak on

the DSC thermogram.

Decomposition

The temperature at which the

molecule begins to chemically

degrade.

A significant weight loss on the

TGA curve, often accompanied

by a complex series of

endothermic or exothermic

events in the DSC.[7]

Hydration State
Presence of bound water

molecules.

A weight loss step in the TGA

curve at temperatures below

~120°C, corresponding to an

endothermic event in the DSC.

[7]

Experimental Protocol: Simultaneous TGA-DSC Analysis The use of a simultaneous thermal

analyzer (STA) allows for both TGA and DSC data to be collected from a single sample, which

is highly efficient, especially when material is limited.[7]

Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using

certified reference materials (e.g., indium for temperature/heat flow, a certified weight for

mass).[7]

Sample Preparation: Accurately weigh 3-5 mg of 1,2,3,4-Tetrahydro-2,6-naphthyridine
dihydrochloride into an alumina or aluminum pan.

Analysis Conditions:

Purge Gas: Dry Nitrogen at a flow rate of 30-50 mL/min.[7]
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Temperature Program: Equilibrate at 30°C, then ramp at 10°C/min to a final temperature of

350°C or until decomposition is complete.[7]

Data Analysis: Analyze the resulting TGA curve for weight loss events and the DSC curve for

endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events.

[6] The causality behind this choice is to correlate thermal events (DSC) directly with mass

changes (TGA), allowing for unambiguous identification of processes like dehydration versus

anhydrous melting.[7]

Acidity and Basicity (pKa)
The pKa value is a measure of the acidity of a compound. For a base, the pKa refers to the

acidity of its conjugate acid.[10] 1,2,3,4-Tetrahydro-2,6-naphthyridine has two basic nitrogen

atoms that can be protonated. The dihydrochloride salt form confirms that both nitrogens are

sufficiently basic to be protonated by hydrochloric acid.[2] The pKa values will dictate the

ionization state of the molecule at a given pH, which is a critical determinant of its biological

activity and ADME properties. While specific experimental pKa values for this compound are

not readily available in common databases, they can be determined experimentally via

potentiometric titration or calculated using computational models.

Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.[1]
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Caption: A typical analytical workflow for the characterization of a research chemical.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for

elucidating the precise molecular structure. ¹H NMR provides information on the number and

connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this
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compound, deuterated solvents like DMSO-d6 or D₂O are appropriate.[1] The resulting

spectra should be consistent with the tetrahydro-2,6-naphthyridine core structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a

molecule based on their characteristic vibration frequencies.[11] Key expected peaks would

include N-H stretching vibrations from the protonated amines, C-H stretching from the

aliphatic and aromatic portions, and C=N/C=C stretching from the pyridine ring.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule,

confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine

the elemental composition with high accuracy, providing definitive confirmation of the

molecular formula. The expected parent ion would correspond to the free base (C₈H₁₀N₂)

after loss of the two HCl moieties.

Chromatographic Purity
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

determining the purity of a non-volatile organic compound. A reversed-phase method using a

C18 column with a mobile phase gradient of water and acetonitrile (both typically containing

a modifier like 0.1% trifluoroacetic acid or formic acid) is a common starting point. Purity is

assessed by integrating the peak area of the main component relative to the total area of all

observed peaks at a specific UV wavelength.

Stability and Storage
Proper storage is essential to maintain the integrity of the compound over time.

Recommended Storage: The compound should be stored in a tightly closed container in a

dry and well-ventilated place. Storage under an inert atmosphere (e.g., argon or nitrogen) at

room temperature is also recommended.[12]

Instabilities: As a hydrochloride salt, the compound is hygroscopic and should be protected

from moisture. It should also be kept away from strong bases, which would deprotonate the

molecule and convert it back to the less soluble free base. Keep away from heat and

sources of ignition.

Safety and Handling
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Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety glasses, and a lab coat.[13]

Handling: Avoid breathing dust.[4] Handle in a well-ventilated area or a chemical fume hood.

In case of spills, collect the material and dispose of it properly, ensuring it does not enter

drains.[14]

Toxicity: Specific toxicity data for this compound is limited. It should be handled as a

potentially hazardous substance. The GHS pictogram for the parent compound is "Irritant"

with the signal word "Warning".[1][4]

Conclusion
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a valuable chemical scaffold for

pharmaceutical research. Its key physicochemical characteristics, including enhanced aqueous

solubility and stability in its salt form, make it a practical building block for creating complex

molecules and screening for biological activity.[2] The analytical methods outlined in this guide

provide a robust framework for ensuring its identity, purity, and quality. A thorough

understanding and application of this data are essential for any researcher utilizing this

compound in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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